molecular formula C29H30ClN5O B12808666 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-1-(3-pyridinyl)- CAS No. 119464-23-2

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-1-(3-pyridinyl)-

Cat. No.: B12808666
CAS No.: 119464-23-2
M. Wt: 500.0 g/mol
InChI Key: WBNHOLRZSALXBA-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-1-(3-pyridinyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-1-(3-pyridinyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the indole core, followed by the introduction of the piperazine and pyridine moieties. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Piperazine Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions, often using 1-chloropiperazine as a starting material.

    Attachment of the Chlorophenyl Group: This step involves the use of chlorophenyl derivatives, typically through a Friedel-Crafts acylation reaction.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-1-(3-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-1-(3-pyridinyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-1-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and ion channels that are involved in various biological processes.

    Pathways: Signal transduction pathways, such as those mediated by G-protein coupled receptors (GPCRs) or kinase cascades.

The compound may exert its effects by binding to these targets, modulating their activity, and thereby influencing cellular functions.

Comparison with Similar Compounds

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-1-(3-pyridinyl)- can be compared with other similar compounds, such as:

    1H-Indole Derivatives: These compounds share the indole core but differ in their substituents, leading to variations in biological activity.

    Piperazine Derivatives: Compounds with different substituents on the piperazine ring, affecting their pharmacological properties.

    Pyridine Derivatives: Variations in the pyridine ring can lead to differences in chemical reactivity and biological effects.

The uniqueness of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-1-(3-pyridinyl)- lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

119464-23-2

Molecular Formula

C29H30ClN5O

Molecular Weight

500.0 g/mol

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C29H30ClN5O/c30-22-6-3-7-23(19-22)34-17-15-33(16-18-34)13-11-27(36)35-14-10-25-24-8-1-2-9-26(24)32-28(25)29(35)21-5-4-12-31-20-21/h1-9,12,19-20,29,32H,10-11,13-18H2

InChI Key

WBNHOLRZSALXBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)C(=O)CCN5CCN(CC5)C6=CC(=CC=C6)Cl

Origin of Product

United States

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